molecular formula C22H24ClN3O B11435199 1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No.: B11435199
M. Wt: 381.9 g/mol
InChI Key: RUSICPQUUYJGKQ-UHFFFAOYSA-N
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Description

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. These targets may include:

Comparison with Similar Compounds

Similar Compounds

1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(1-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C22H24ClN3O

Molecular Weight

381.9 g/mol

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone

InChI

InChI=1S/C22H24ClN3O/c1-16-7-8-18(23)14-21(16)25-9-11-26(12-10-25)22(27)13-17-15-24(2)20-6-4-3-5-19(17)20/h3-8,14-15H,9-13H2,1-2H3

InChI Key

RUSICPQUUYJGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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